molecular formula C13H10O3 B3328315 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid CAS No. 4445-33-4

3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B3328315
Key on ui cas rn: 4445-33-4
M. Wt: 214.22 g/mol
InChI Key: CJMKSYKFEDJPMM-UHFFFAOYSA-N
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Patent
US05149357

Procedure details

To a stirred solution of 3.3 grams (0.014 mole) of ethyl 6-phenylsalicylate in 30 mL of ethanol was added a catalytic amount of 1,4,7,10,13,16-hexaoxacyclooctadecane. This was followed by the addition of a solution of 2.0 grams (0.030 mole) of 85% potassium hydroxide in 15 mL of water. Upon completion of addition, the reaction mixture was warmed to reflux where it was stirred for 4 hours. The reaction mixture was allowed to cool to ambient temperature where it stood for about 18 hours. After this time the reaction mixture was again warmed to reflux where it stirred for 4 hours. Thin layer chromatographic analysis of the reaction mixture indicated the reaction had not gone to completion. An additional 0.3 gram of 85% potassium hydroxide was added to the reaction mixture and the heating at reflux was continued for another 3 hours. After this time the reaction mixture was cooled, and volatile materials were removed under reduced pressure. The aqueous concentrate was washed with two portions of diethyl ether. The combined ether washes were backwashed with water. The water washes and the aqueous concentrate were combined, and the combination was acidified to pH 1 with concentrated hydrochloric acid. The mixture was extracted with three portions of ethyl acetate. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was dissolved in hot ethanol, and the solution was treated with decolorizing carbon. The mixture was filtered through diatomaceous earth, and the filtrate was concentrated under reduced pressure to a residue. The residue was recrystallized from diethyl ether and hexane to yield 6-phenylsalicylic acid, m.p. 143°-146°. The filtrate from the recrystallization was concentrated under reduced pressure to a residual solid. The residue was combined with the 6-phenylsalicylic acid, m.p. 143°-146° C., yielding 2.8 grams of this material.
Name
ethyl 6-phenylsalicylate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[CH:9][CH:10]=[C:11]([OH:18])[C:12]=2[C:13]([O:15]CC)=[O:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O1CCOCCOCCOCCOCCOCC1.[OH-].[K+]>C(O)C.O>[C:1]1([C:7]2[CH:8]=[CH:9][CH:10]=[C:11]([OH:18])[C:12]=2[C:13]([OH:15])=[O:14])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
ethyl 6-phenylsalicylate
Quantity
3.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=CC=C(C1C(=O)OCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCCOCCOCCOCCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux where it
WAIT
Type
WAIT
Details
stood for about 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was again warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux where it
STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the heating at reflux
WAIT
Type
WAIT
Details
was continued for another 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
volatile materials were removed under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous concentrate
WASH
Type
WASH
Details
was washed with two portions of diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The water washes and the aqueous concentrate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with three portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hot ethanol
ADDITION
Type
ADDITION
Details
the solution was treated with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from diethyl ether and hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC=C(C1C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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